molecular formula C11H15NO2 B6747619 N-(2-hydroxy-4-methylphenyl)butanamide

N-(2-hydroxy-4-methylphenyl)butanamide

Cat. No. B6747619
M. Wt: 193.24 g/mol
InChI Key: AKXXWOQIECWIEH-UHFFFAOYSA-N
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Patent
US05334225

Procedure details

To 30 ml of dioxane, there were added 1.50 g (12.6 mmol) of 6-amino-m-cresol and 0.6 g (6.0 mmol) of calcium carbonate. To the solution thus obtained, there was added 1.02 g of butanoyl chloride over 10 minutes, followed by stirring at room temperature for 30 minutes. After the completion of the reaction, the inorganic salt was filtered and 150 ml of water was poured thereto. Then the mixture was extracted with 150 ml of ethyl acetate, washed with a saturated aqueous solution of common salt and dried over anhydrous Glauber's salt. After distilling off the solvent under reduced pressure, a red oily product was obtained. This product was crystallized by adding thereto 15 ml of hexane and 6 ml of ethyl acetate, and then filtered and dried. Thus 0.62 g (3.2 mmol) of N-(2-hydroxy-4-methylphenyl)butanamide was obtained as colorless crystals. The yield was 25%.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[CH:6][C:7]=1[OH:8].C(=O)([O-])[O-].[Ca+2].[C:15](Cl)(=[O:19])[CH2:16][CH2:17][CH3:18]>O1CCOCC1>[OH:8][C:7]1[CH:6]=[C:5]([CH3:9])[CH:4]=[CH:3][C:2]=1[NH:1][C:15](=[O:19])[CH2:16][CH2:17][CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
C(CCC)(=O)Cl
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
NC=1C=CC(=CC1O)C
Name
Quantity
0.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the solution thus obtained
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the inorganic salt was filtered
ADDITION
Type
ADDITION
Details
150 ml of water was poured
EXTRACTION
Type
EXTRACTION
Details
Then the mixture was extracted with 150 ml of ethyl acetate
WASH
Type
WASH
Details
washed with a saturated aqueous solution of common salt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Glauber's salt
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
a red oily product was obtained
CUSTOM
Type
CUSTOM
Details
This product was crystallized
ADDITION
Type
ADDITION
Details
by adding
FILTRATION
Type
FILTRATION
Details
15 ml of hexane and 6 ml of ethyl acetate, and then filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=C(C=CC(=C1)C)NC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.2 mmol
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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